2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a pyrazole ring fused with a fluorophenyl group and an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to a Knoevenagel condensation with indene-1,3-dione under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance reaction rates. Solvent-free conditions or the use of green solvents may also be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of cyclooxygenase enzymes, reducing inflammation by blocking the synthesis of prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- **2-{[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- **2-{[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Uniqueness
The presence of the fluorophenyl group in 2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE imparts unique electronic properties, making it distinct from its chloro, bromo, and methoxy analogs. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H11FN2O2 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C19H11FN2O2/c20-13-7-5-11(6-8-13)17-12(10-21-22-17)9-16-18(23)14-3-1-2-4-15(14)19(16)24/h1-10H,(H,21,22) |
InChI Key |
PCNXVESSNRIHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.